molecular formula C23H30N6O2 B6419217 3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 878432-23-6

3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6419217
CAS No.: 878432-23-6
M. Wt: 422.5 g/mol
InChI Key: AJIDHEWQBQKZTF-UHFFFAOYSA-N
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Description

3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a potent and selective investigational inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase implicated in multiple critical cellular processes, and its dysregulation is associated with pathological conditions, most notably in the context of neurodegenerative diseases source . This compound exerts its effects by competitively binding to the ATP-binding site of DYRK1A, thereby blocking its kinase activity and modulating downstream signaling pathways source . Its primary research value lies in probing the biological functions of DYRK1A, particularly its role in tau protein phosphorylation, a key event in the neurofibrillary tangle pathology of Alzheimer's disease source . Consequently, this molecule serves as a vital pharmacological tool for in vitro and cell-based studies aimed at understanding disease mechanisms and validating DYRK1A as a therapeutic target for neurodegenerative disorders. Furthermore, due to the involvement of DYRK1A in cell cycle control and pancreatic beta-cell proliferation, this inhibitor also presents a valuable compound for research in oncology and diabetes source .

Properties

IUPAC Name

3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O2/c1-17(2)16-27-12-14-28(15-13-27)22-24-20-19(21(30)25-23(31)26(20)3)29(22)11-7-10-18-8-5-4-6-9-18/h4-6,8-9H,1,7,10-16H2,2-3H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIDHEWQBQKZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(CC1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyrimidine Precursors

The purine core is constructed through cyclization reactions. A common method involves heating a mixture of 4,5-diaminopyrimidine-2,6-diol with triethyl orthoacetate in acetic acid, yielding 3-methylpurine-2,6-dione. Alternative protocols use urea or thiourea derivatives under acidic conditions.

Table 1: Cyclization Reaction Conditions

PrecursorReagentSolventTemperature (°C)Yield (%)Reference
4,5-Diaminopyrimidine-2,6-diolTriethyl orthoacetateAcetic acid12078
5-Amino-4-cyanopyrimidineUreaDMF10065

Sequential Alkylation at N3 and N7 Positions

N3 Methylation

The 3-methyl group is introduced using methyl iodide in the presence of a base. Potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours achieves quantitative methylation.

N7 Alkylation with 3-Phenylpropyl Bromide

The 7-position is functionalized via alkylation with 3-phenylpropyl bromide. Optimal conditions involve sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature, yielding 85–90% of the monoalkylated product. Competing N9 alkylation is minimized by steric hindrance at N7.

Table 2: Alkylation Conditions for N3 and N7

PositionReagentBaseSolventTemperature (°C)Yield (%)Reference
N3Methyl iodideK2CO3DMF6098
N73-Phenylpropyl bromideNaHTHF0→RT88

Introduction of the 8-(4-(2-Methylallyl)piperazin-1-yl) Group

Synthesis of 4-(2-Methylallyl)piperazine

4-(2-Methylallyl)piperazine is prepared by alkylating piperazine with 2-methylallyl chloride. The reaction proceeds in acetonitrile with triethylamine (TEA) as a base, achieving 75% yield after purification.

C8 Substitution on the Purine Core

The 8-chloro intermediate (obtained by chlorinating the purine core with POCl3) undergoes nucleophilic aromatic substitution with 4-(2-methylallyl)piperazine. Using N-methylpyrrolidone (NMP) as a solvent at 130°C for 24 hours affords the target compound in 70% yield.

Table 3: C8 Substitution Parameters

IntermediateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
8-Chloropurine4-(2-Methylallyl)piperazineNMP1302470

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) followed by recrystallization from ethanol.

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 7.25–7.15 (m, 5H, Ph), 5.10 (s, 2H, CH2=CMe), 4.20 (t, J=7.2 Hz, 2H, N7-CH2), 3.85–3.70 (m, 8H, piperazine), 3.30 (s, 3H, N3-Me).

  • HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).

Challenges and Optimization

Competing Alkylation at N9

The N7/N9 regioselectivity ratio improves with bulky bases (e.g., NaH vs. K2CO3) and low temperatures.

Piperazine Ring Stability

Elevated temperatures during C8 substitution risk piperazine degradation. Adding antioxidant agents like BHT (butylated hydroxytoluene) mitigates decomposition.

Scalability and Industrial Considerations

Merck KGaA reports pilot-scale production using continuous flow reactors for the cyclization and alkylation steps, achieving 65% overall yield at kilogram-scale .

Chemical Reactions Analysis

Piperazine Ring Reactivity

The 4-(2-methylallyl)piperazine substituent contributes nucleophilic character and potential for allylic rearrangements. Key reactions include:

Nucleophilic Substitution

  • Amine Alkylation : The secondary amine in piperazine may react with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under basic conditions.

Allylic Rearrangements

The 2-methylallyl group may undergo:

  • Cope Rearrangement : Thermal -sigmatropic rearrangement under heating (150–200°C) .

  • Electrophilic Addition : Reacts with halogens (e.g., Br₂) to form dihalides at the allylic position.

Purine Dione Core Reactivity

The purine-2,6-dione system enables carbonyl-based transformations:

Reduction

  • Ketone to Alcohol : Catalytic hydrogenation (H₂/Pd-C) reduces carbonyl groups to hydroxyls, yielding diol derivatives .

Condensation

  • Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imines under acidic conditions.

Alkyl Chain Modifications

The 3-phenylpropyl chain participates in:

  • Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert the propyl chain to a carboxylic acid via intermediate alcohols and ketones.

  • Halogenation : Radical bromination (NBS/hv) introduces bromine at benzylic positions.

Comparative Reactivity of Structural Analogs

The table below summarizes reaction patterns observed in structurally similar purine derivatives :

Functional GroupReaction TypeReagents/ConditionsProduct
Piperazine-allylNucleophilic substitutionMethyl iodide, DMF, 60°CQuaternary ammonium salt
Purine dioneReductionNaBH₄, MeOHDiol derivative
Phenylpropyl chainBrominationNBS, AIBN, CCl₄, refluxBenzylic brominated compound

Hypothetical Reaction Pathways

Based on mechanistic analogies:

  • Piperazine Alkylation :
    Piperazine-N+R-XPiperazine-N-R+HX\text{Piperazine-N} + \text{R-X} \rightarrow \text{Piperazine-N-R} + \text{HX}
    Observed in compounds with similar piperazine motifs .

  • Dione Reduction :
    C=O+H2Pd-CCH-OH\text{C=O} + \text{H}_2 \xrightarrow{\text{Pd-C}} \text{CH-OH}
    Demonstrated in purine dione derivatives .

Stability Considerations

  • Thermal Stability : Decomposition observed >200°C, releasing CO₂ from the dione moiety.

  • Photolytic Sensitivity : The allyl group may undergo [2+2] cycloaddition under UV light, forming dimers.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential in several therapeutic areas:

1. Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit antidepressant effects. The piperazine moiety in this compound suggests similar potential, as it may enhance serotonin and norepinephrine levels in the brain, which are crucial for mood regulation.

Case Study:
A study conducted on piperazine derivatives demonstrated significant antidepressant activity in animal models. The results suggested that modifications to the piperazine structure could enhance efficacy and reduce side effects .

2. Antitumor Properties
The purine structure is known for its role in nucleic acid synthesis and cellular metabolism. Compounds with purine derivatives have been investigated for their antitumor properties.

Case Study:
A recent investigation into purine analogs revealed that certain modifications led to increased cytotoxicity against various cancer cell lines. The specific structural components of 3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione may contribute to its potential as an antitumor agent .

Pharmacological Insights

The pharmacological profile of this compound can be summarized as follows:

Property Description
Receptor Affinity Potential binding to serotonin and dopamine receptors
Metabolic Pathways Involvement in nucleic acid metabolism
Toxicity Profile Preliminary studies suggest a low toxicity profile

Biochemical Applications

In biochemistry, the compound's role as a biochemical probe is noteworthy:

1. Enzyme Inhibition
The compound may serve as an inhibitor for various enzymes involved in nucleotide metabolism. This inhibition can be crucial for understanding metabolic pathways and developing treatments for metabolic disorders.

Case Study:
Research on enzyme inhibitors derived from purines has shown promise in regulating metabolic pathways in cancer cells. The unique substituents on this compound could enhance its specificity and potency as an enzyme inhibitor .

Mechanism of Action

The mechanism of action of 3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous purine-dione derivatives:

Compound Name Substituents (Position 7 & 8) Molecular Formula Molecular Weight Pharmacological Notes
Target compound 7: 3-phenylpropyl; 8: 4-(2-methylallyl)piperazin-1-yl C₂₃H₂₈N₆O₂ 444.51 g/mol Hypothesized enhanced selectivity for adenosine receptors due to bulky substituents.
3-methyl-7-(4-methylphenyl)methyl-8-{4-(3-methylphenyl)methylpiperazin-1-yl}-purine-2,6-dione 7: (4-methylphenyl)methyl; 8: 4-(3-methylphenyl)methyl C₂₆H₃₀N₆O₂ 458.56 g/mol Increased lipophilicity from dual methylphenyl groups; limited solubility in aqueous media.
8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione 8: 4-(2-hydroxyethyl)piperazin-1-yl; 7: H C₁₂H₁₈N₆O₃ 294.31 g/mol Hydroxyethyl group improves aqueous solubility; lower CNS penetration.
3-methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-purine-2,6-dione 7: 4-nitrobenzyl; 8: 4-methylpiperazin-1-yl C₁₈H₂₁N₇O₄ 399.40 g/mol Nitro group enhances electron-withdrawing effects; potential for nitroreductase activation.
8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)-purine-2,6-dione 7: 3-phenoxypropyl; 8: 4-(4-methoxyphenyl)piperazin-1-yl C₂₆H₃₀N₆O₄ 490.56 g/mol Methoxyphenyl group may enhance serotonin receptor affinity; phenoxypropyl improves bioavailability.

Key Research Findings and Comparative Analysis

Pharmacodynamic Profiles

  • Adenosine Receptor Binding: Derivatives with bulkier piperazine substituents (e.g., 2-methylallyl, 4-methoxyphenyl) exhibit higher selectivity for A₂A adenosine receptors over A₁, as steric hindrance reduces off-target binding .
  • Metabolic Stability : The 3-phenylpropyl chain in the target compound may confer superior metabolic stability compared to nitrobenzyl or hydroxyethyl analogs, which are prone to rapid oxidation or hydrolysis .

Bioactivity Trends

  • highlights that spirocyclic purine analogs (e.g., 8-phenyl-3-(piperazin-1-yl)propyl derivatives) show potent PDE4 inhibition, but the target compound’s linear 3-phenylpropyl group likely shifts activity toward adenosine receptors instead .
  • The nitrobenzyl analog ( ) demonstrates cytotoxic effects in vitro, suggesting that electron-deficient substituents may broaden therapeutic applications beyond receptor modulation .

Biological Activity

3-Methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for further development and utilization in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of the compound is C16H23N7O3C_{16}H_{23}N_{7}O_{3} with a molecular weight of approximately 361.406 g/mol. The structure features a piperazine moiety, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC16H23N7O3
Molecular Weight361.406 g/mol
PurityTypically 95%
IUPAC NameThis compound

The compound exhibits activity as an antagonist at various receptor sites, including the A2 receptor family, which plays a significant role in cardiovascular and central nervous system functions. Its interaction with these receptors suggests potential applications in managing conditions like hypertension and anxiety disorders .

Pharmacological Studies

Recent studies have indicated that compounds similar to this compound can modulate neurotransmitter systems and exhibit anti-inflammatory properties. For instance, a study demonstrated that related purine derivatives could inhibit the release of pro-inflammatory cytokines in vitro .

In Vivo Studies

In vivo experiments utilizing animal models have shown that the compound can significantly reduce blood pressure when administered, indicating its potential as a therapeutic agent for hypertension management. The efficacy was assessed through various dosing regimens, revealing a dose-dependent response .

Case Studies

  • Hypertension Model : In a rat model of induced hypertension, administration of the compound resulted in a statistically significant reduction in systolic blood pressure compared to control groups. Measurements taken over a four-week period indicated sustained effects with minimal side effects observed.
  • Neuroprotective Effects : Another study explored the neuroprotective effects of similar compounds on neuronal cultures subjected to oxidative stress. The results demonstrated that these compounds could enhance cell viability and reduce markers of oxidative damage .

Q & A

Q. Q1. How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer: Synthesis optimization involves:

  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution at the piperazine nitrogen (e.g., 60–75% yield in DMF vs. 40% in THF) .
  • Temperature control : Stepwise heating (25°C → 80°C) minimizes side reactions like allyl group isomerization .
  • Purification : Gradient elution (hexane/EtOAc, 7:3 to 1:1) via silica gel chromatography resolves regioisomeric byproducts. Purity (>95%) is confirmed by HPLC (C18 column, 254 nm) and 1H NMR (δ 2.21–6.8 ppm for piperazine and allyl protons) .

Structural and Functional Analysis

Q. Q2. What spectroscopic methods are critical for confirming the compound’s structural integrity?

Answer:

  • NMR : 13C NMR identifies the purine-dione core (C2/C6 carbonyls at 165–170 ppm) and piperazine N-substituents (δ 45–55 ppm for CH2 groups) .
  • HRMS : Accurate mass analysis (e.g., [M+H]+ m/z 472.54) validates molecular formula (C25H28N8O2) .
  • FTIR : Stretching vibrations at 1680–1700 cm⁻¹ confirm lactam and ketone functionalities .

Advanced Structure-Activity Relationship (SAR)

Q. Q3. How do modifications to the 2-methylallyl and phenylpropyl groups affect adenosine receptor binding?

Answer:

  • 2-Methylallyl : Replacing with bulkier groups (e.g., cyclopropyl) increases A2A receptor selectivity (Ki 12 nM vs. 45 nM for parent compound) but reduces solubility (LogP 3.2 vs. 2.7) .
  • Phenylpropyl : Electron-donating substituents (e.g., -OCH3) on the phenyl ring enhance binding to A1 receptors (IC50 8 nM vs. 22 nM), validated by SPR assays (KD 5–50 nM) .

Data Contradiction Analysis

Q. Q4. How should discrepancies in reported IC50 values for phosphodiesterase (PDE) inhibition be resolved?

Answer:

  • Assay standardization : Use recombinant PDE4B isoforms (vs. tissue extracts) and control IBMX (10 μM) to normalize activity .
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests (p<0.05) to assess inter-lab variability (e.g., IC50 ranges 0.8–1.2 μM across 5 studies) .
  • Substrate specificity : Test ATP concentrations (1–5 mM) to rule out competitive inhibition artifacts .

Metabolic Profiling

Q. Q5. What strategies identify phase I metabolites of this compound in hepatic models?

Answer:

  • In vitro incubation : Use human hepatocytes (37°C, 24h) with CYP3A4 inhibitors (e.g., ketoconazole) to confirm oxidative pathways .
  • UPLC-QTOF-MS/MS : Detect metabolites via m/z shifts (e.g., +16 Da for hydroxylation) and MS/MS fragmentation (loss of 18 Da for H2O) .
  • Synthetic standards : Compare retention times and spectra to validate proposed metabolites (e.g., 7-hydroxy derivatives) .

Theoretical and Computational Modeling

Q. Q6. How can DFT guide the design of analogs with improved metabolic stability?

Answer:

  • Redox stability : Calculate HOMO-LUMO gaps (B3LYP/6-31G*) to predict susceptibility to oxidation (e.g., gaps <4 eV indicate instability) .
  • Hydrolysis sites : Solvent-accessible surface area (SASA) analysis identifies prone carbonyl groups (e.g., C6 dione) for substitution with bioisosteres .
  • MD simulations : AMBER force fields assess conformational flexibility under physiological pH (7.4) and salt concentrations .

Biological Activity Validation

Q. Q7. What in vitro models are recommended for evaluating antiviral activity?

Answer:

  • Cell-based assays : Use MT-4 T-cells infected with HIV-1 (MOI 0.01) and measure cytopathic effect reduction via MTT (EC50 2–5 μM) .
  • Controls : Include AZT (EC50 0.03 μM) and validate cytotoxicity in Vero 76 cells (CC50 >50 μM) .
  • Mechanistic studies : RT-PCR quantifies viral RNA load (e.g., 80% reduction at 10 μM) .

Replicability and Experimental Design

Q. Q8. How can researchers ensure replicability of thermal stability studies?

Answer:

  • DSC protocols : Use heating rates of 10°C/min under N2 to detect decomposition events (e.g., endothermic peaks at 180–200°C) .
  • Batch consistency : Test three independent synthetic batches (RSD <5% for melting points).
  • Cross-lab validation : Share raw DSC thermograms and purity data via open-access repositories .

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